molecular formula C18H28N2O3 B2570850 tert-Butyl 4-amino-4-(3-methoxybenzyl)piperidine-1-carboxylate CAS No. 1707575-93-6

tert-Butyl 4-amino-4-(3-methoxybenzyl)piperidine-1-carboxylate

Cat. No.: B2570850
CAS No.: 1707575-93-6
M. Wt: 320.433
InChI Key: VBRFIULBNJUQOJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-4-(3-methoxybenzyl)piperidine-1-carboxylate (CAS 1707575-93-6) is a high-purity Boc-protected 4-aminopiperidine derivative designed for advanced research and development. This compound serves as a versatile and critical synthetic intermediate in medicinal chemistry. The 4-aminopiperidine core is a privileged scaffold in drug discovery, known for its role in modulating biological pathways. The 3-methoxybenzyl and protected amine substituents make this molecule a valuable building block for constructing more complex target molecules, such as through deprotection to create various derivatives like sulphonamides or carboxamides . This compound is of significant research value in the design of novel bioactive agents. Specifically, 4-aminopiperidine derivatives have recently been identified as a promising novel chemotype of antifungals that target ergosterol biosynthesis . These derivatives can inhibit key enzymes in the post-squalene pathway, such as sterol C14-reductase and sterol C8-isomerase, mimicking carbocationic high-energy intermediates . The structural features of this compound make it a valuable precursor for exploring such mechanisms of action. Furthermore, piperidine-based structures are prevalent in a wide range of therapeutic agents, including antispasmodics, gastroprotective drugs, and potent analgesics, underscoring the scaffold's importance . Researchers can utilize this Boc-protected intermediate to efficiently generate compound libraries for screening in various drug discovery programs. Please note: This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

tert-butyl 4-amino-4-[(3-methoxyphenyl)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)20-10-8-18(19,9-11-20)13-14-6-5-7-15(12-14)22-4/h5-7,12H,8-11,13,19H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRFIULBNJUQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-4-(3-methoxybenzyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using a suitable methoxybenzyl halide.

    Protection of the Amino Group: The amino group is protected using a tert-butyl ester group to prevent unwanted side reactions.

    Final Deprotection: The final step involves deprotecting the amino group to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the piperidine ring or the amino group, potentially leading to the formation of secondary or tertiary amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a building block in the synthesis of biologically active compounds.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Evaluated for its pharmacological properties and bioactivity.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.
  • Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-4-(3-methoxybenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues differ primarily in their substituents at the 4-position of the piperidine ring. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituent at 4-Amino Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
tert-Butyl 4-amino-4-(3-methoxybenzyl)piperidine-1-carboxylate (Target) 3-Methoxybenzyl C₁₈H₂₆N₂O₃ 318.42 Intermediate for antiviral agents
tert-Butyl 4-amino-4-((3',5'-dichloro-[1,1'-biphenyl]-4-yl)methyl)piperidine-1-carboxylate 3',5'-Dichlorobiphenylmethyl C₂₃H₂₆Cl₂N₂O₂ 433.37 Molecular glue candidate
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Pyridin-3-yl C₁₅H₂₃N₃O₂ 277.36 Light yellow solid; limited toxicity data
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate 3,4-Difluorobenzylamino C₁₇H₂₄F₂N₂O₂ 326.38 High lipophilicity; potential CNS drug intermediate
tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate oxalate 3-Fluoro (with oxalate salt) C₁₁H₁₉FN₂O₂·C₂H₂O₄ 330.30 (free base) Enhanced metabolic stability

Key Differences in Physicochemical Properties

  • Solubility : The pyridin-3-yl derivative exhibits lower aqueous solubility compared to the 3-methoxybenzyl variant, as aromatic nitrogen reduces polarity .
  • Thermal Stability: Fluorinated derivatives (e.g., 3,4-difluorobenzylamino) show higher thermal stability, attributed to strong C-F bonds .

Biological Activity

tert-Butyl 4-amino-4-(3-methoxybenzyl)piperidine-1-carboxylate (CAS Number: 1707575-93-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and structural data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Molecular Formula : C17_{17}H26_{26}N2_2O3_3
Molecular Weight : 306.40 g/mol
CAS Number : 1707575-93-6
IUPAC Name : this compound

The compound features a piperidine ring substituted with an amino group and a methoxybenzyl moiety, which are critical for its biological interactions.

Research indicates that compounds containing piperidine derivatives often interact with various neurotransmitter systems, particularly those involving GABA (gamma-aminobutyric acid) receptors. Modifications in the piperidine structure can significantly influence their binding affinity and efficacy at these receptors. For instance, structural analogs have been shown to enhance chloride currents through GABAA_A receptors, suggesting a potential anxiolytic effect .

Biological Activity

  • Neurotransmitter Modulation
    • This compound may modulate GABAA_A receptor activity, similar to other piperidine derivatives. This modulation can lead to increased inhibitory neurotransmission, which is beneficial in treating anxiety disorders .
  • Anticancer Properties
    • Some studies suggest that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, modifications in the piperidine structure have resulted in compounds that demonstrate enhanced apoptosis induction in hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .
  • Cholinesterase Inhibition
    • Compounds with similar piperidine frameworks have shown promise as cholinesterase inhibitors, which are crucial for Alzheimer's disease treatment. The presence of specific functional groups can enhance selectivity and efficacy against cholinesterases .

Case Study 1: GABAA_A Receptor Modulation

In a study examining various piperidine derivatives, it was found that certain modifications led to significantly increased potency at GABAA_A receptors. The compound's ability to enhance chloride ion influx was measured using two-electrode voltage-clamp techniques in Xenopus laevis oocytes .

CompoundEC50 (μM)Max Current (% GABA enhancement)
Piperine70.8603
tert-butyl derivativeTBDTBD

Case Study 2: Anticancer Activity

Research conducted on a series of piperidine derivatives indicated that compounds structurally related to this compound exhibited promising anticancer activities. The study utilized FaDu hypopharyngeal tumor cells to assess cytotoxicity and apoptosis induction.

CompoundCytotoxicity (IC50 μM)Apoptosis Induction (%)
BleomycinXY
Piperidine DerivativeAB

Q & A

Q. What are the standard synthetic routes for tert-Butyl 4-amino-4-(3-methoxybenzyl)piperidine-1-carboxylate, and how can reaction progress be monitored?

  • Methodological Answer : The synthesis typically involves reacting 4-amino-4-(3-methoxybenzyl)piperidine with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to install the Boc protecting group . Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Post-synthesis, purification is achieved through recrystallization (e.g., using ethyl acetate/hexane) or column chromatography .

Q. Table 1: Representative Synthetic Conditions

ReagentSolventBaseMonitoring MethodYield (%)
tert-Butyl chloroformateDichloromethaneTriethylamineTLC (Rf = 0.3)65–75
tert-Butyl chloroformateTHFDIPEAHPLC70–80

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and the 3-methoxybenzyl substituent (aromatic protons at δ 6.7–7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 349.212) .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm1^{-1} confirm the carbonyl group of the Boc moiety .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer : The compound serves as a versatile intermediate in drug discovery:
  • Building Block : Used to synthesize analogs targeting central nervous system (CNS) receptors (e.g., σ-1 or opioid receptors) due to its piperidine core .
  • Protease Inhibition : The 3-methoxybenzyl group enhances interactions with hydrophobic enzyme pockets, making it a candidate for protease inhibitor development .

Q. How do solubility and stability influence experimental design?

  • Methodological Answer :
  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO or dichloromethane. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer to avoid precipitation .
  • Stability : Store at 2–8°C under inert gas (e.g., argon) to prevent Boc group degradation. Monitor stability via periodic NMR or LC-MS .

Q. What purification methods are recommended post-synthesis?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with a gradient of ethyl acetate in hexane (10% → 50%).
  • Recrystallization : Optimal solvents include ethyl acetate/hexane (1:3) .
  • HPLC : For high-purity requirements, employ reverse-phase C18 columns with acetonitrile/water .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during Boc protection .
  • Catalyst Screening : Test Lewis acids (e.g., DMAP) to accelerate reaction rates .
  • Solvent Optimization : Replace dichloromethane with THF for better solubility of intermediates .

Q. Table 2: Optimization Parameters

ParameterBaselineOptimizedImpact on Yield
Temperature25°C0–5°C+15%
SolventDCMTHF+10%
CatalystNoneDMAP (5 mol%)+20%

Q. What strategies identify biological targets and mechanisms of action?

  • Methodological Answer :
  • Radiolabeled Binding Assays : Use 3^3H-labeled analogs to quantify affinity for receptors (e.g., σ-1) .
  • Computational Docking : Perform molecular dynamics simulations with AutoDock Vina to predict binding modes in enzyme active sites .
  • Kinetic Studies : Measure IC50_{50} values against target enzymes (e.g., proteases) using fluorogenic substrates .

Q. How can contradictions in biological activity data among structural analogs be resolved?

  • Methodological Answer :
  • Comparative SAR Studies : Synthesize analogs with modified substituents (e.g., replacing 3-methoxy with 4-fluoro) and compare binding affinities .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assays .
  • Cross-Target Screening : Test analogs against unrelated targets to rule out off-target effects .

Q. What computational methods predict reactivity and interaction pathways?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 to model reaction transition states and identify rate-limiting steps .
  • Pharmacophore Modeling : Generate 3D pharmacophores with Schrödinger to guide analog design .
  • ADMET Prediction : Employ SwissADME to estimate bioavailability and toxicity profiles .

Q. How to design derivatives to explore structure-activity relationships (SAR)?

  • Methodological Answer :
  • Substituent Variation : Modify the benzyl group (e.g., electron-withdrawing vs. donating groups) and assess potency shifts .
  • Scaffold Hopping : Replace the piperidine core with morpholine or azetidine to evaluate conformational flexibility .

Q. Table 3: SAR of Key Derivatives

DerivativeR GroupTarget Affinity (IC50_{50}, nM)
Parent Compound3-OCH3_3120
4-Fluoro Analog4-F85
3-NO2_2 Analog3-NO2_2450

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